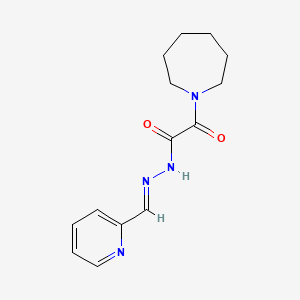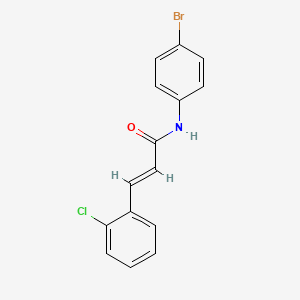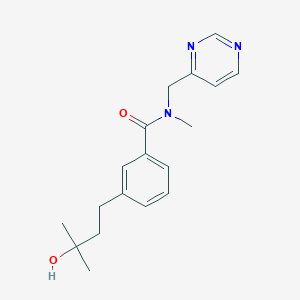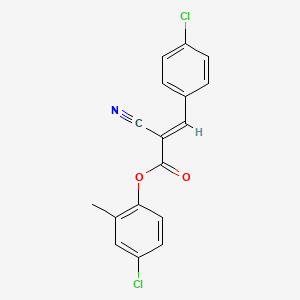![molecular formula C13H13N3O2 B5568231 2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPAPA and has a molecular formula C14H14N4O2.
Scientific Research Applications
Antiasthma Agents
Research indicates the development of compounds related to pyrimidines as mediator release inhibitors, potentially offering new pathways for antiasthma therapies. The study involved the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, demonstrating their activity as mediator release inhibitors through human basophil histamine release assays, pointing towards their application in pharmacological and toxicological studies for asthma treatment (J. Medwid et al., 1990).
Antimicrobial Agents
A series of pyrimidinones and oxazinones, synthesized using citrazinic acid, exhibited antimicrobial properties. This research showcases the potential of pyrimidine derivatives in developing new antimicrobial agents, offering insights into their synthesis and effectiveness against bacterial and fungal infections (Aisha Hossan et al., 2012).
Dual Inhibitors for Cancer Therapy
The synthesis of dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) from pyrimidine derivatives points to a promising approach in cancer therapy. These compounds showcase potent inhibitory activity, underlining the potential of pyrimidine scaffolds in designing drugs for cancer treatment (A. Gangjee et al., 2008).
Cytotoxic Activity in Cancer Cell Lines
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed appreciable cytotoxic activity against several cancer cell lines. This indicates the potential of such compounds in developing new anticancer agents, highlighting the role of pyrimidine derivatives in cancer research (M. M. Al-Sanea et al., 2020).
Anti-inflammatory Agents
Studies on the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using citrazinic acid demonstrate the potential of pyrimidine derivatives in treating inflammatory conditions. This research highlights the synthesis process and the anti-inflammatory activity of these compounds, comparing their effectiveness to Prednisolone (A. Amr et al., 2007).
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-7-8-14-13(15-10)18-9-12(17)16-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRDHXAVGGGXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)
![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)
![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)


